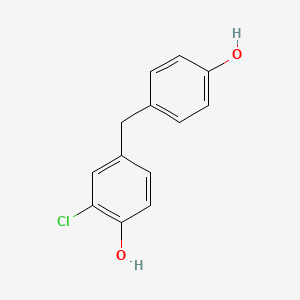
Monochloro-BPF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monochloro-BPF, also known as monochlorinated bisphenol F, is a chemical compound derived from bisphenol F. It is a chlorinated derivative that has gained attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties and reactivity, making it a subject of interest for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Monochloro-BPF can be synthesized through the chlorination of bisphenol F. The process involves the introduction of chlorine atoms into the bisphenol F molecule under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as iron or aluminum chloride, and requires specific temperature and pressure conditions to ensure the selective chlorination of the bisphenol F molecule.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced reactors and continuous monitoring of reaction parameters are essential to achieve efficient and cost-effective production of this compound.
化学反应分析
Types of Reactions
Monochloro-BPF undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chlorinated quinones and other oxidation products.
Reduction: The compound can be reduced to form dechlorinated derivatives.
Substitution: this compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used in reduction reactions, often under anhydrous conditions.
Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions or amines, and are conducted under varying temperature and solvent conditions.
Major Products Formed
Oxidation: Chlorinated quinones and other oxidation products.
Reduction: Dechlorinated derivatives of bisphenol F.
Substitution: Compounds with different functional groups replacing the chlorine atom.
科学研究应用
Monochloro-BPF has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic applications and its effects on human health.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of monochloro-BPF involves its interaction with various molecular targets and pathways. One of the primary pathways is electrophilic substitution, where the chlorine atom in this compound is replaced by other functional groups. This reaction is facilitated by the presence of electron-donating groups in the bisphenol F molecule. Additionally, this compound can undergo electron transfer reactions, leading to the formation of radical intermediates and subsequent coupling products.
相似化合物的比较
Monochloro-BPF can be compared with other chlorinated bisphenols, such as:
Monochloro-BPA (Monochlorinated Bisphenol A): Similar in structure but derived from bisphenol A instead of bisphenol F.
Dichloro-BPF (Dichlorinated Bisphenol F): Contains two chlorine atoms, leading to different reactivity and applications.
Trichloro-BPF (Trichlorinated Bisphenol F):
This compound is unique due to its specific chlorination pattern and the resulting chemical properties
属性
分子式 |
C13H11ClO2 |
|---|---|
分子量 |
234.68 g/mol |
IUPAC 名称 |
2-chloro-4-[(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H11ClO2/c14-12-8-10(3-6-13(12)16)7-9-1-4-11(15)5-2-9/h1-6,8,15-16H,7H2 |
InChI 键 |
PCRSBYPJWNNPMW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC2=CC(=C(C=C2)O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-N'-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetimidamide](/img/structure/B13427759.png)
![(Z)-N'-hydroxy-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)acetimidamide](/img/structure/B13427765.png)
![5-[(Azetidin-3-yloxy)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B13427767.png)
![[4-[[[2-(3,4-dihydro-1,1-dioxido-2H-1,2,4,6-thiatriazin-3-yl)ethyl]thio]methyl]-2-thiazolyl]guanidine Maleate; 2-(4-(((2-(1,1-Dioxido-3,4-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethyl)sulfanyl)methyl)-1,3-thiazol-2-yl)guanidine maleate; Famotidine Impurity C1 as Maleate; Famotidine Formaldehyde Adduct Maleate](/img/structure/B13427769.png)

![3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B13427787.png)
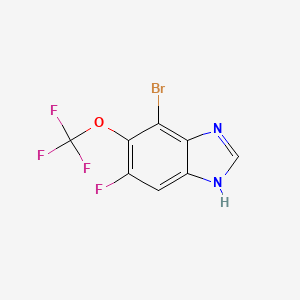
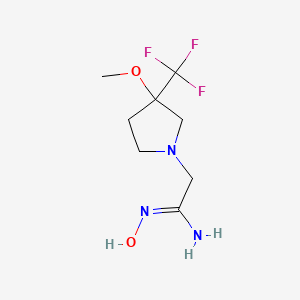
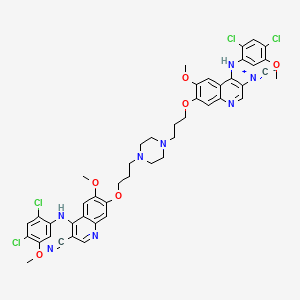

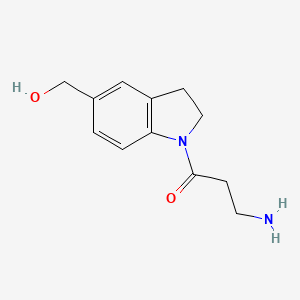
![5-benzyl-4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13427824.png)
![2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13427827.png)

